4-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole

Description

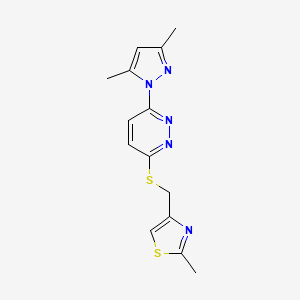

The compound 4-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole features a pyridazine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position and a thiazole ring linked via a thiomethyl group. This structure combines heterocyclic components known for diverse biological activities, including antioxidant and enzyme-inhibitory properties.

Properties

IUPAC Name |

4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5S2/c1-9-6-10(2)19(18-9)13-4-5-14(17-16-13)21-8-12-7-20-11(3)15-12/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDQCHVSQRRNHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CSC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole represents a novel class of thiazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, synthesis routes, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

The structural formula indicates the presence of a thiazole ring fused with a pyridazine moiety, linked through a thiomethyl group. This unique configuration is thought to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that thiazole derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin . The mechanism underlying this activity often involves the induction of apoptosis in cancer cells through modulation of signaling pathways.

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. A systematic investigation into thiazole compounds revealed promising leishmanicidal effects against Leishmania infantum, showcasing significant cytotoxicity against both promastigote and amastigote forms . The presence of electron-withdrawing groups in the thiazole structure enhances its interaction with microbial targets, leading to increased efficacy.

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with thiazole derivatives. Research indicates that certain thiazole compounds can effectively eliminate tonic extensor phases in animal models, suggesting potential therapeutic applications in epilepsy management .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Pyridazine Derivative : The initial step involves the reaction between 3,5-dimethyl-1H-pyrazole and 3-chloropyridazine.

- Thiomethylation : The resulting pyridazine derivative is then treated with thiomethylating agents to introduce the thiomethyl group.

- Thiazole Ring Closure : Finally, cyclization reactions yield the thiazole moiety, completing the synthesis process.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antioxidant Activity

The target compound’s pyrazole-thiazole-pyridazine architecture aligns with derivatives reported in , which highlights superior antioxidant activity compared to other pyrazole-based analogs. Key comparisons include:

Pyridazine-Thiazole Hybrids

- Compound 6 (): A pyridazine-triazole-thiazole hybrid synthesized via click chemistry (65% yield, m.p. 96–98°C). Its structural similarity lies in the pyridazine-thioether linkage but differs in the triazole substituent .

- Compound 4a-d (): Imidazo-thiadiazole derivatives with 3,5-dimethylpyrazole groups.

Pyrazole-Containing Heterocycles

- 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (): A tetrazine derivative with dual pyrazole substituents. Its synthesis involves cyclocondensation of triaminoguanidine, highlighting the versatility of 3,5-dimethylpyrazole in forming stable N-heterocycles .

Pharmacological Potential

The presence of a thiazole ring in the target compound may similarly enable interactions with biological targets like acetylcholinesterase or reactive oxygen species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.